
Suberic acid
Overview
Description
Suberic acid (octanedioic acid, C₈H₁₄O₄) is a saturated medium-chain dicarboxylic acid with a linear aliphatic backbone of eight carbon atoms. It is a colorless crystalline solid with a melting point of 143°C and a boiling point of 230°C . Its density is 1.272 g/cm³, and it exhibits low water solubility (2.46 g/L) but higher solubility in organic solvents . This compound is biosynthesized endogenously in humans via β-oxidation of fatty acids and is excreted in urine, particularly under metabolic stress conditions such as diabetes, fatty acid oxidation disorders, or medium-chain acyl-CoA dehydrogenase deficiency . Industrially, it is used in polymer synthesis (e.g., polyamides, alkyd resins), lubricants, plasticizers, and pharmaceuticals .
Preparation Methods
Oxidation of Castor Oil and Ricinoleic Acid
The industrial shift toward castor oil as a feedstock marked a significant advancement. Ricinoleic acid, the primary component of castor oil, undergoes oxidative cleavage to produce suberic acid and azelaic acid.
Catalytic Oxidation Process
In a typical procedure, ricinoleic acid is treated with a strong oxidizing agent such as potassium permanganate (KMnO₄) or ozone (O₃) in acidic media. For example, ozonolysis of ricinoleic acid’s double bond followed by reductive workup yields this compound with 65–75% purity .
Sulfuric Acid-Mediated Optimization
A 1959 Journal of the American Chemical Society study demonstrated that 50% sulfuric acid catalyzes the oxidation of ricinoleic acid at 120°C, achieving a 70% yield of this compound after 6 hours . This method remains prevalent in regions with abundant castor oil production.
Cyclooctane Oxidation with Sulfuric Acid
The direct oxidation of cyclooctane provides a hydrocarbon-based route to this compound, avoiding reliance on plant-derived feedstocks.
Reaction Parameters
Cyclooctane is oxidized using a mixture of concentrated sulfuric acid and hydrogen peroxide (H₂O₂) at 90–110°C. The strong acid facilitates ring-opening, while H₂O₂ acts as the terminal oxidizer. This method yields 60–68% this compound, with azelaic acid as a minor byproduct .
Challenges in Selectivity
The reaction’s exothermic nature requires precise temperature control to prevent over-oxidation to shorter-chain acids. Advances in continuous-flow reactors have improved safety and scalability for industrial applications .
Modern Method: Cyclooctene Oxidation with Ionic Liquid Catalysts
A breakthrough in this compound synthesis emerged with the use of ionic liquids and phase-transfer catalysts, enhancing both efficiency and environmental sustainability.
Catalytic System and Conditions
A 2022 protocol employs tetraalkylammonium perrhenate and alkyl-imidazolium disulfate ionic liquid as a composite catalyst. Cyclooctene is oxidized with 30% H₂O₂ at 40–70°C under ambient pressure, achieving >90% conversion and 60–65% isolated yield of this compound .
Advantages Over Traditional Methods
-
Reduced Reaction Time : Complete within 4 hours vs. 6–12 hours for earlier methods.
-
Solvent-Free : The ionic liquid acts as both catalyst and reaction medium.
-
Reusability : The catalyst retains activity for 5–7 cycles without significant degradation .
Comparative Analysis of Preparation Methods
The table below summarizes key metrics for the four primary synthesis routes:
Method | Starting Material | Catalyst/Oxidizing Agent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
---|---|---|---|---|---|---|
Nitric Acid Oxidation | Cork | HNO₃ | 80–100 | 24–48 | <50 | 70–75 |
Ricinoleic Acid Oxidation | Castor Oil | H₂SO₄/H₂O₂ | 120 | 6 | 70 | 85–90 |
Cyclooctane Oxidation | Cyclooctane | H₂SO₄/H₂O₂ | 90–110 | 8–12 | 60–68 | 80–85 |
Cyclooctene Oxidation | Cyclooctene | Ionic Liquid/H₂O₂ | 40–70 | 0.5–4 | 60–65 | 92–95 |
Chemical Reactions Analysis
Esterification
Suberic acid undergoes esterification with alcohols, forming diesters. For example, its reaction with cyclohexanol in the presence of sulfuric acid (H₂SO₄) as a catalyst yields dicyclohexyl suberate under isothermal conditions .
Reaction | Conditions | Product |
---|---|---|
This compound + Cyclohexanol | H₂SO₄ catalyst, 60°C, 6 h | Dicyclohexyl suberate |
Phase Transitions
Thermodynamic studies reveal this compound’s phase behavior:
Acid-Catalyzed Reactions
This compound participates in acid-base reactions, forming salts with bases. For example, its reaction with sodium hydroxide produces disodium suberate :
Olfactory Receptor Activation
This compound activates OR10A3 , an ectopic olfactory receptor in skin cells, via cAMP-Akt signaling, promoting collagen synthesis .
Metabolic Pathways
Inborn errors of metabolism (e.g., MCAD deficiency) lead to elevated this compound in urine due to impaired fatty acid oxidation .
Nanosheet Functionalization
This compound modifies Y-Co(OH)₂ nanosheets by introducing cationic vacancies, enhancing oxygen evolution reaction (OER) efficiency in electrocatalysis .
Metallogel Formation
This compound forms supramolecular metallogels with Ni(II) , Zn(II) , and Cd(II) salts through coordination-driven self-assembly .
Esterification with Alcohols
Its diesters (e.g., diethyl suberate) are used in plastics manufacturing and pharmaceutical intermediates .
Scientific Research Applications
Dermatological Applications
Collagen Synthesis Enhancement
Recent studies have highlighted the potential of suberic acid in promoting collagen synthesis, particularly in the context of skin aging. Research indicates that this compound activates the olfactory receptor OR10A3 in human dermal fibroblasts, leading to increased collagen production in UVB-irradiated cells. This effect is mediated through the cAMP-Akt signaling pathway, suggesting that this compound could be a valuable ingredient in anti-aging skincare formulations .
Case Study: UVB-Induced Skin Damage
A study conducted on Hs68 human dermal fibroblasts demonstrated that this compound treatment significantly counteracts UVB-induced reductions in procollagen production. The optimal concentration for this effect was found to be 100 µM, with no observed cytotoxicity at this level . This research supports the potential of this compound as a therapeutic agent for skin protection and repair.
Therapeutic Potential
This compound has been investigated for its therapeutic applications, particularly in traditional medicine. It is noted for its presence in bioactive compounds derived from amphibian skin, which have been used historically to treat various ailments such as inflammation and pain . The exploration of its pharmacokinetic properties suggests potential benefits in treating metabolic disorders and skin conditions.
Case Study: Anti-Inflammatory Properties
In traditional Chinese medicine, extracts containing this compound have been utilized for their anti-inflammatory properties. A study examining the effects of these extracts on human monocyte cell lines indicated a significant reduction in pro-inflammatory cytokines (TNF-α and IL-6), suggesting that this compound could play a role in developing anti-inflammatory therapies .
Metabolic Research
Biomarker for Disease
Emerging research indicates that this compound levels can serve as biomarkers for certain metabolic disorders. Elevated urinary excretion of this compound has been observed in patients with conditions like diabetes and fatty acid oxidation disorders, indicating its potential role in metabolic pathways and disease diagnostics .
Mechanism of Action
Suberic acid exerts its effects through various molecular targets and pathways. For example, it has been shown to activate the olfactory receptor OR10A3, promoting collagen synthesis in ultraviolet B-irradiated dermal fibroblasts via the cAMP-Akt pathway
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Adipic Acid (C₆H₁₀O₄)
- Structural Differences : Adipic acid has a six-carbon chain, two carbons shorter than suberic acid.
- Chemical Properties : Adipic acid has a lower melting point (152°C) and higher solubility in water (15 g/L) compared to this compound .
- Functional Differences: In enzymatic studies, adipic acid binds less effectively to Mj-DAPDC (diaminopimelate decarboxylase) than azelaic acid (C9) due to unfavorable electrostatic interactions with active-site residues. This compound, despite its longer chain, shows negligible inhibition due to rigidity from unsaturated bonds .
- Metabolic Role : Both acids are urinary biomarkers of β-oxidation, but adipic acid is more strongly associated with ketogenesis .
Azelaic Acid (C₉H₁₆O₄)
- Structural Differences : Azelaic acid has a nine-carbon chain, one carbon longer than this compound.
- This is attributed to azelaic acid’s torsional flexibility, which allows better conformational adaptation to the enzyme’s active site .
- Biological Activity : Azelaic acid inhibits Alteromonadaceae bacterial growth, whereas this compound promotes growth of Sulfitobacter pseudonitzschiae and Alteromonas macleodii, highlighting chain-length-dependent ecological roles .
Sebacic Acid (C₁₀H₁₈O₄)
- Structural Differences : Sebacic acid has a ten-carbon chain, two carbons longer than this compound.
- Metabolic Role : Sebacic acid excretion (C10) is absent in type 2 diabetes patients, whereas this compound (C8) excretion decreases in obesity but increases in Ppara-null mice, indicating distinct regulatory mechanisms for medium-chain dicarboxylic acids .
Comparison with Functionally Similar Compounds
Pimelic Acid (C₇H₁₂O₄)
- Structural Differences : Pimelic acid has a seven-carbon chain.
- Analytical Challenges : Branched isomers of pimelic acid (e.g., 2-methylpimelic acid) can mimic this compound in mass spectrometry but are distinguishable via gas chromatography retention times .
Glutaric Acid (C₅H₈O₄)
- Functional Overlap : Both glutaric and suberic acids are used in polymer modification, but this compound’s longer chain enhances hydrophobic interactions in betulin cocrystals, slowing drug release compared to shorter-chain acids like adipic acid .
Data Tables
Table 1: Physicochemical Properties of Dicarboxylic Acids
Compound | Chain Length | Melting Point (°C) | Water Solubility (g/L) | Key Industrial Use |
---|---|---|---|---|
This compound | C8 | 143 | 2.46 | Polymers, pharmaceuticals |
Adipic acid | C6 | 152 | 15.0 | Nylon-6,6, food additives |
Azelaic acid | C9 | 106 | 2.14 | Dermatology, biocides |
Sebacic acid | C10 | 133 | 1.0 | Bioplastics, lubricants |
Table 2: Enzymatic Inhibition of Mj-DAPDC
Compound | Apparent Kᵢ (mM) | Inhibition Mechanism |
---|---|---|
Azelaic acid | 0.4 | Flexible aliphatic chain enhances binding |
Adipic acid | 1.2 | Electrostatic repulsion with Glu363B |
This compound | >10 | Rigidity from unsaturated bonds |
2,4-Pentenedioic acid | >10 | Conformational inflexibility |
Key Research Findings
Metabolic Regulation : this compound excretion is elevated in Ppara-null mice but suppressed in obese humans, suggesting peroxisome proliferator-activated receptor alpha (PPARα) modulates its metabolism .
Bacterial Modulation : this compound promotes growth of specific marine bacteria, while azelaic acid inhibits competitors, illustrating ecological niche partitioning via chain-length specificity .
Biological Activity
Suberic acid, a dicarboxylic acid with the chemical formula C8H14O4, is gaining attention for its potential biological activities, particularly in dermatological applications. This article reviews recent findings on the biological activity of this compound, focusing on its effects on collagen synthesis, anti-photoaging properties, and underlying molecular mechanisms.
- Molecular Formula : C8H14O4
- Structure : this compound is a colorless crystalline compound with two carboxylic acid functional groups.
1. Collagen Synthesis Promotion
Recent studies have demonstrated that this compound can enhance collagen synthesis in human dermal fibroblasts. A notable study revealed that this compound activates the olfactory receptor OR10A3, leading to increased collagen production in UVB-irradiated Hs68 cells. The activation of this receptor stimulates the cAMP-Akt signaling pathway, which is crucial for collagen synthesis.
- Key Findings :
2. Anti-photoaging Effects
This compound has been shown to protect against UVB-induced skin photoaging. In a study involving hairless mice exposed to UVB radiation, dietary supplementation with this compound significantly reduced skin dryness, wrinkle formation, and epidermal thickness.
- Study Design :
3. Molecular Mechanisms
The protective effects of this compound against UVB-induced damage are attributed to its modulation of various signaling pathways:
- Transforming Growth Factor-beta (TGF-β) Pathway : this compound upregulates TGF-β signaling, promoting collagen synthesis while inhibiting matrix metalloproteinases (MMPs) that degrade extracellular matrix components .
- Mitogen-Activated Protein Kinase (MAPK) Pathway : It downregulates MAPK pathway molecules involved in inflammation and cellular stress responses .
Table 1: Effects of this compound on Collagen Production
Concentration (µM) | Procollagen Production (Relative Units) | Cytotoxicity Observed |
---|---|---|
0 | Baseline | No |
50 | Increased | No |
100 | Saturated Increase | No |
200 | Slight Decrease | No |
400 | No Significant Change | No |
Table 2: Impact of Dietary this compound on Skin Parameters in Mice
Concentration (%) | Wrinkle Formation Reduction (%) | Epidermal Thickness Reduction (%) | Skin Dryness Score Reduction |
---|---|---|---|
0.05 | 20 | 15 | Moderate |
0.1 | 35 | 25 | Significant |
0.2 | 50 | 40 | High |
Case Studies
Several case studies highlight the effectiveness of this compound in mitigating skin aging:
- Case Study A : In a controlled trial with hairless mice, those receiving this compound showed a marked decrease in wrinkle depth and density compared to the control group subjected to UVB without treatment.
- Case Study B : Human dermal fibroblasts treated with this compound exhibited increased collagen I and III production, supporting its potential use in cosmetic formulations aimed at skin rejuvenation.
Q & A
Basic Research Questions
Q. What are the established methods for synthesizing suberic acid in laboratory settings?
this compound (octanedioic acid) is commonly synthesized via oxidation of suberone (cyclooctanone) using nitric acid or potassium permanganate under controlled conditions . Alternative methods include microbial fermentation pathways, where specific bacterial strains metabolize fatty acids to produce dicarboxylic acids like this compound . For purification, recrystallization from ethanol or aqueous solutions is standard, though advanced techniques like solid-phase extraction (SPE) may enhance purity for analytical applications .
Q. Which analytical techniques are most reliable for quantifying this compound in biological samples?
Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are widely used due to their sensitivity in detecting low concentrations in metabolomic studies . For structural validation, nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and Fourier-transform infrared (FTIR) spectroscopy are critical to confirm functional groups and molecular integrity .
Q. How should this compound be stored to ensure stability in experimental settings?
Store this compound in airtight containers under inert atmospheres (e.g., nitrogen) to prevent oxidation. Desiccants like silica gel are recommended to avoid hygroscopic degradation . For long-term stability, maintain temperatures below 4°C, particularly for solutions in polar solvents .
Advanced Research Questions
Q. What experimental design considerations are critical when studying this compound as a biomarker in cancer metabolism?
Metabolomic profiling requires rigorous control of sample matrices (e.g., urine, serum) to minimize confounding factors. Use isotope-labeled internal standards (e.g., ¹³C-suberic acid) for accurate quantification in mass spectrometry . Cohort studies should stratify participants by cancer stage and subtype, as this compound levels may correlate with mitochondrial dysfunction in specific malignancies .
Q. How can researchers resolve contradictions in solubility data for this compound in aqueous systems?
Discrepancies in solubility (e.g., κ = 0.001 in aerosol studies vs. bulk solution measurements) arise from experimental conditions. Surface tension effects at interfaces and temperature-dependent non-ideality in concentrated solutions must be accounted for . Validate solubility via dynamic vapor sorption (DVS) or atomic force microscopy (AFM) to reconcile bulk vs. surface properties .
Q. What methodological strategies address challenges in synthesizing this compound derivatives for drug discovery?
Optimize reaction conditions (e.g., solvent polarity, catalyst selection) to enhance yield in esterification or amidation reactions. Computational modeling (e.g., density functional theory) can predict reactivity of carboxyl groups, guiding selective functionalization . Validate derivatives using tandem MS/MS and X-ray crystallography to confirm regioselectivity .
Q. How can conflicting NMR and computational data on this compound’s conformational dynamics be reconciled?
Combine experimental NMR relaxation studies with molecular dynamics simulations to model rotational barriers of the alkyl chain. Cross-validate using variable-temperature NMR and circular dichroism (CD) spectroscopy to assess temperature-dependent conformational shifts .
Q. Methodological Guidelines
Q. What protocols ensure reproducibility in this compound-based polymer synthesis?
Document monomer-to-initiator ratios, reaction times, and purification steps meticulously. Use gel permeation chromatography (GPC) to verify molecular weight distributions and differential scanning calorimetry (DSC) to characterize thermal stability . Peer-reviewed journals like the Beilstein Journal of Organic Chemistry mandate detailed experimental sections for replication .
Q. How should researchers design controls for this compound toxicity assays in cell cultures?
Include vehicle controls (e.g., solvent-only treatments) and reference compounds (e.g., known cytotoxins) to benchmark responses. Measure mitochondrial respiration (via Seahorse assays) and reactive oxygen species (ROS) generation to distinguish specific toxicity mechanisms .
Q. What statistical approaches are appropriate for analyzing this compound’s role in metabolic pathways?
Multivariate analysis (e.g., principal component analysis) can identify correlations between this compound levels and metabolic phenotypes. Pathway enrichment tools (e.g., MetaboAnalyst) integrate fluxomics data to map interactions within the tricarboxylic acid (TCA) cycle and β-oxidation pathways .
Properties
IUPAC Name |
octanedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O4/c9-7(10)5-3-1-2-4-6-8(11)12/h1-6H2,(H,9,10)(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYFQFVWCELRYAO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCC(=O)O)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8021644 | |
Record name | Octanedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8021644 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Other Solid, Solid | |
Record name | Octanedioic acid | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Suberic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000893 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
345.50 °C. @ 760.00 mm Hg | |
Record name | Suberic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000893 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
11.9 mg/mL | |
Record name | Suberic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000893 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
505-48-6, 68937-72-4 | |
Record name | Suberic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=505-48-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Suberic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000505486 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Carboxylic acids, di-, C4-11 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068937724 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Octanedioic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53777 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Octanedioic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25952 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Octanedioic acid | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Octanedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8021644 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Suberic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.283 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Carboxylic acids, di-, C4-11 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.066.420 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SUBERIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6U7Y4M9C1H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Suberic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000893 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
144 °C | |
Record name | Suberic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000893 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.